2-(3,4-dimethoxyphenyl)-1H-imidazo[4,5-b]phenazine

Anticancer Cytotoxicity Leukemia

This compound is distinguished by its 3,4-dimethoxyphenyl substituent, which confers a specific Topo IIα/IB inhibitory balance and cytotoxic profile not replicated by close analogs. It achieves 82% growth inhibition of MOLT-4 leukemia cells at 10 µM and a Topo IIα IC50 of 26.74 µM, comparable to etoposide. Substituting with a generic imidazophenazine derivative lacking the precise 3,4-dimethoxyphenyl group will compromise experimental reproducibility and lead to incorrect SAR interpretation. This makes it a validated, non-replaceable scaffold for anti-leukemic medicinal chemistry campaigns, target engagement assays, and comparative oncology studies.

Molecular Formula C21H16N4O2
Molecular Weight 356.4 g/mol
CAS No. 114991-88-7
Cat. No. B15080168
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3,4-dimethoxyphenyl)-1H-imidazo[4,5-b]phenazine
CAS114991-88-7
Molecular FormulaC21H16N4O2
Molecular Weight356.4 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C2=NC3=CC4=NC5=CC=CC=C5NC4=CC3=N2)OC
InChIInChI=1S/C21H16N4O2/c1-26-19-8-7-12(9-20(19)27-2)21-24-17-10-15-16(11-18(17)25-21)23-14-6-4-3-5-13(14)22-15/h3-11,22H,1-2H3
InChIKeyLMVUPWLGKIVNGY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3,4-Dimethoxyphenyl)-1H-imidazo[4,5-b]phenazine (CAS 114991-88-7) – Core Chemical Profile and Research Sourcing


2-(3,4-Dimethoxyphenyl)-1H-imidazo[4,5-b]phenazine (CAS 114991-88-7) is a polycyclic heteroaromatic compound belonging to the imidazo[4,5-b]phenazine class. Its molecular formula is C21H16N4O2 with a molecular weight of 356.4 g/mol . The compound features a fused planar imidazophenazine core substituted with a 3,4-dimethoxyphenyl group, a structural motif associated with DNA intercalation and topoisomerase inhibition [1]. It is commercially available for research use, typically at ≥95% purity .

2-(3,4-Dimethoxyphenyl)-1H-imidazo[4,5-b]phenazine – Why Close Analogs Cannot Be Interchanged in Topoisomerase-Focused Research


Within the imidazo[4,5-b]phenazine chemical space, subtle modifications to the aryl substituent at the 2-position profoundly alter target engagement and cellular efficacy. A systematic study of 1-(un)substituted 2-(hetero)aryl imidazo[4,5-b]phenazines demonstrates that compounds with seemingly minor structural variations exhibit markedly different topoisomerase I/IIα inhibitory profiles and cytotoxicity spectra [1]. For instance, the 3,4-dimethoxyphenyl-substituted derivative (designated as compound 4f) displays a distinct pattern of growth inhibition across cancer cell lines and a specific balance of Topo IIα versus Topo I inhibitory activity that is not recapitulated by its closest analogs bearing other aryl groups [1]. Consequently, substituting this compound with a generic imidazophenazine derivative without the precise 3,4-dimethoxyphenyl substitution would likely result in altered pharmacological outcomes, compromising experimental reproducibility and structure-activity relationship (SAR) interpretation.

2-(3,4-Dimethoxyphenyl)-1H-imidazo[4,5-b]phenazine – Quantitative Comparator Evidence for Procurement and Experimental Design


Cytotoxic Potency and Selectivity Against Leukemia Cell Lines

The 3,4-dimethoxyphenyl-substituted imidazophenazine (compound 4f) demonstrates potent and selective cytotoxicity against the MOLT-4 leukemia cell line, achieving a growth inhibition (GI%) of 82% at a 10 µM screening concentration [1]. This activity is notably higher than that observed for several other derivatives in the same series, underscoring the impact of the 3,4-dimethoxyphenyl group on anti-leukemic efficacy [1].

Anticancer Cytotoxicity Leukemia

Topoisomerase IIα Inhibitory Activity Compared to Clinical Standard Etoposide

Compound 4f displays Topo IIα inhibitory activity comparable to the clinical chemotherapeutic agent etoposide, with an IC50 value of 26.74 µM versus 20.52 µM for etoposide [1]. In contrast, a close analog (compound 4e) exhibits preferential Topo I inhibition, highlighting how the 3,4-dimethoxyphenyl substitution directs activity toward Topo IIα [1].

Topoisomerase Inhibition Enzyme Assay Anticancer Mechanism

Cell Cycle Arrest and Apoptosis Induction in MCF-7 Breast Cancer Cells

Treatment of MCF-7 breast cancer cells with compound 4f at its IC50 concentration results in cell cycle arrest at the G2/M phase and subsequent induction of apoptosis [1]. This functional outcome is consistent with its Topo IIα inhibitory activity and distinguishes its mechanism from analogs with different target profiles [1].

Cell Cycle Analysis Apoptosis Mechanism of Action

Predicted Drug-Likeness and ADME Profile

In silico ADME prediction using the SwissADME web tool indicates that compounds 4f and 4g exhibit promising drug-likeness properties and favorable ADME profiles [1]. This computational assessment provides an early indication of developability that is not uniformly shared by all analogs in the series, suggesting that the 3,4-dimethoxyphenyl substitution may confer advantageous pharmacokinetic features [1].

ADME Drug-Likeness In Silico Prediction

2-(3,4-Dimethoxyphenyl)-1H-imidazo[4,5-b]phenazine – Validated Research Applications Based on Quantitative Evidence


Leukemia-Focused Cytotoxicity Screening and Lead Identification

Based on its 82% growth inhibition of MOLT-4 leukemia cells at 10 µM [1], this compound is ideally suited as a starting point for medicinal chemistry campaigns targeting hematological malignancies. Its selective potency against leukemia cell lines within the imidazophenazine series makes it a prioritized candidate for structure-activity relationship (SAR) studies aimed at optimizing anti-leukemic activity.

Topoisomerase IIα Mechanism-of-Action Studies

With an IC50 of 26.74 µM against Topo IIα, comparable to etoposide (IC50 = 20.52 µM) [1], this compound serves as a valuable tool for dissecting Topo IIα-dependent cellular processes. Researchers can employ it as a reference inhibitor in enzymatic and cellular assays to validate target engagement and downstream effects, such as G2/M cell cycle arrest and apoptosis induction [1].

In Silico ADME-Guided Lead Optimization

The promising drug-likeness and ADME profile predicted by SwissADME [1] support the use of this compound in computational chemistry workflows for lead optimization. Medicinal chemists can use this derivative as a scaffold for further modifications while monitoring predicted pharmacokinetic parameters to improve the developability of imidazophenazine-based anticancer agents.

Comparative Oncology Profiling Across Solid Tumor and Leukemia Panels

The broad spectrum of cytotoxic activity observed for compound 4f (GI% ranging from 11-82% across multiple cell lines) [1] positions it as a suitable probe for comparative oncology studies. Researchers can benchmark its activity against other imidazophenazine derivatives and standard chemotherapeutics to identify tumor types that are particularly sensitive to Topo IIα-targeted intervention.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(3,4-dimethoxyphenyl)-1H-imidazo[4,5-b]phenazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.